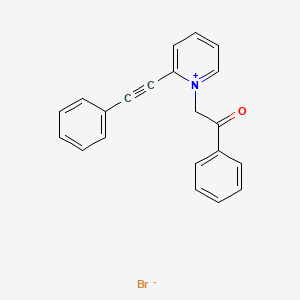
1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium bromide is a synthetic organic compound that belongs to the class of pyridinium salts This compound is characterized by the presence of a pyridinium ring substituted with a phenylethynyl group and a 2-oxo-2-phenylethyl group The bromide ion serves as the counterion to balance the positive charge on the pyridinium nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium bromide typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized by reacting pyridine with an appropriate alkylating agent, such as benzyl bromide, under basic conditions.
Introduction of the Phenylethynyl Group: The phenylethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne (phenylacetylene) is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the 2-Oxo-2-phenylethyl Group: The 2-oxo-2-phenylethyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride (such as benzoyl chloride) reacts with the pyridinium ring in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium bromide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular uptake.
Industry: It can be used in the development of advanced materials, such as polymers, coatings, and electronic devices.
Mecanismo De Acción
The mechanism of action of 1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity, selectivity, and mode of action are necessary to elucidate its precise mechanism.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium chloride: Similar structure with a chloride counterion instead of bromide.
1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium iodide: Similar structure with an iodide counterion.
1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium sulfate: Similar structure with a sulfate counterion.
Uniqueness
1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium bromide is unique due to its specific combination of functional groups and the presence of the bromide counterion. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
96206-86-9 |
|---|---|
Fórmula molecular |
C21H16BrNO |
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
1-phenyl-2-[2-(2-phenylethynyl)pyridin-1-ium-1-yl]ethanone;bromide |
InChI |
InChI=1S/C21H16NO.BrH/c23-21(19-11-5-2-6-12-19)17-22-16-8-7-13-20(22)15-14-18-9-3-1-4-10-18;/h1-13,16H,17H2;1H/q+1;/p-1 |
Clave InChI |
GPMOZYSTCFSQPL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=CC=[N+]2CC(=O)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


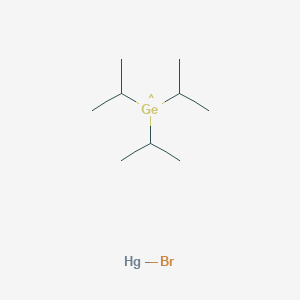
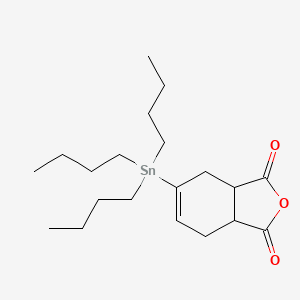
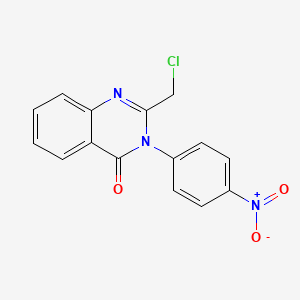
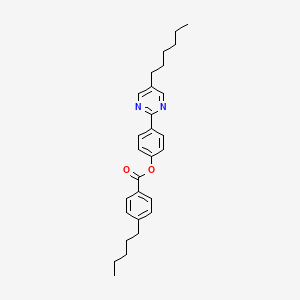
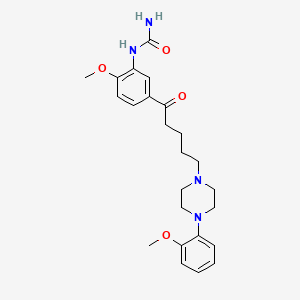
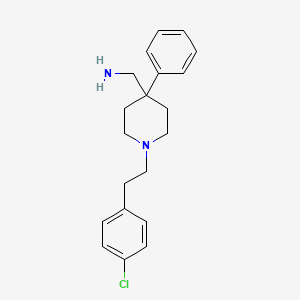
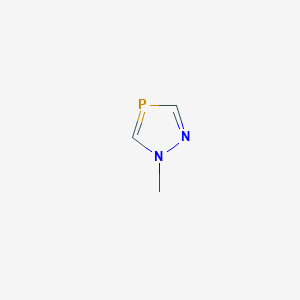
![1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14342486.png)
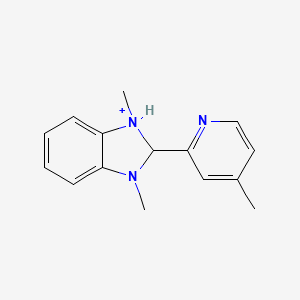

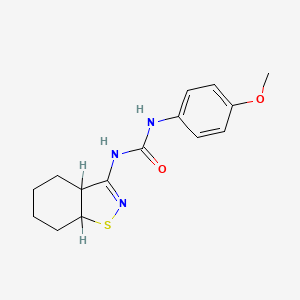
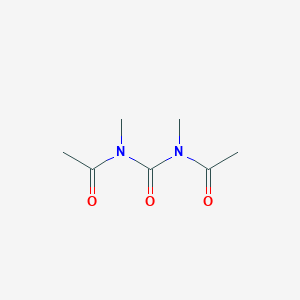
mercury](/img/structure/B14342529.png)

